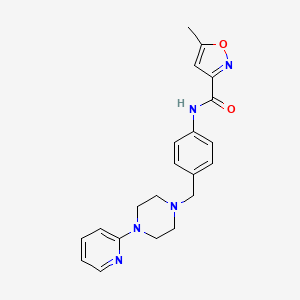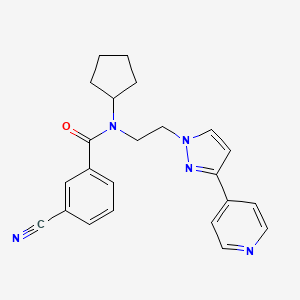
4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol, commonly known as APITT, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a triazole ring and a thiol group. APITT has been found to have various biochemical and physiological effects, making it a valuable tool in many laboratory experiments.
Mecanismo De Acción
The mechanism of action of APITT is not fully understood, but it has been found to inhibit the activity of various enzymes, including thymidylate synthase and dihydrofolate reductase. These enzymes are involved in DNA synthesis and cell division, making APITT a potential anti-cancer agent.
Biochemical and Physiological Effects:
APITT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. APITT has also been found to have anti-inflammatory and antioxidant properties. In addition, it has been shown to inhibit the activity of HIV reverse transcriptase, making it a potential anti-viral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APITT has several advantages for lab experiments. It is easy to synthesize and has high purity and stability. It is also relatively inexpensive compared to other compounds used in scientific research. However, APITT has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. It also has a short half-life in vivo, which limits its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research involving APITT. One direction is to continue developing APITT-based compounds for the treatment of cancer and other diseases. Another direction is to investigate the potential of APITT as an anti-viral agent. Additionally, more research is needed to fully understand the mechanism of action of APITT and its effects on various enzymes and pathways.
Métodos De Síntesis
There are several methods for synthesizing APITT, including the reaction of 2,4-dichloro-5-(propan-2-ylsulfanyl)pyrimidine with sodium azide, followed by reduction with triphenylphosphine and sulfur. Another method involves the reaction of 2,4-dichloro-5-(propan-2-ylsulfanyl)pyrimidine with sodium azide, followed by reaction with thiourea and sodium hydroxide. These methods have been reported to have high yields and purity.
Aplicaciones Científicas De Investigación
APITT has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds, including nucleoside analogs and antiviral agents. APITT has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other diseases.
Propiedades
IUPAC Name |
4-amino-3-propan-2-ylsulfanyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S2/c1-3(2)11-5-8-7-4(10)9(5)6/h3H,6H2,1-2H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXPCHDYWEOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NNC(=S)N1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2463914.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide](/img/structure/B2463916.png)
![2-Cyclopentylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide](/img/structure/B2463917.png)



![4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide](/img/structure/B2463926.png)



![2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2463932.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B2463937.png)